Cytotoxicity vs. Co-Isolated Diterpenes
In a direct head-to-head cytotoxicity evaluation, Fuscol exhibited an IC50 value of 0.52 μM against human epidermoid carcinoma A431 cells, placing it intermediate among four diterpenes co-isolated from Lobophytum pauciflorum. Cyclolobatriene (novel prenylated germacrene) showed the lowest potency (IC50 = 0.64 μM), while lobatriene and eunicol demonstrated higher potency with IC50 values of 0.41 μM and 0.35 μM, respectively [1]. The quantified difference between Fuscol and the most potent compound (eunicol) is 0.17 μM (approximately 33% higher potency for eunicol), whereas Fuscol is 0.12 μM (approximately 19%) more potent than cyclolobatriene. This comparative dataset establishes a clear potency ranking within a single experimental framework: eunicol > lobatriene > fuscol > cyclolobatriene.
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 0.52 μM |
| Comparator Or Baseline | Cyclolobatriene: 0.64 μM; Lobatriene: 0.41 μM; Eunicol: 0.35 μM |
| Quantified Difference | Fuscol vs. Cyclolobatriene: 0.12 μM (19% more potent); Fuscol vs. Eunicol: 0.17 μM (33% less potent) |
| Conditions | Human epidermoid carcinoma A431 cells; in vitro cytotoxicity assay; compounds 1-4 tested in parallel from same isolation batch |
Why This Matters
This head-to-head dataset enables researchers to select the appropriate diterpene based on specific potency requirements, with Fuscol providing an intermediate activity profile distinct from both the more potent eunicol/lobatriene and the less potent cyclolobatriene.
- [1] Kita M, Ohno O, Hanif N, Uemura D. Cyclolobatriene, a novel prenylated germacrene diterpene, from the soft coral Lobophytum pauciflorum. Bioorganic & Medicinal Chemistry. 2011;19(24):7555-7558. View Source
